[(2R,4S)-4-fluoropyrrolidin-2-yl]methanol hydrochloride
CAS No.:
Cat. No.: VC13708624
Molecular Formula: C5H11ClFNO
Molecular Weight: 155.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H11ClFNO |
|---|---|
| Molecular Weight | 155.60 g/mol |
| IUPAC Name | [(2R,4S)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride |
| Standard InChI | InChI=1S/C5H10FNO.ClH/c6-4-1-5(3-8)7-2-4;/h4-5,7-8H,1-3H2;1H/t4-,5+;/m0./s1 |
| Standard InChI Key | MCSMAEKVMQAPIQ-UYXJWNHNSA-N |
| Isomeric SMILES | C1[C@@H](CN[C@H]1CO)F.Cl |
| SMILES | C1C(CNC1CO)F.Cl |
| Canonical SMILES | C1C(CNC1CO)F.Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a five-membered pyrrolidine ring with two stereocenters at the 2- and 4-positions. The (2R,4S) configuration ensures distinct spatial orientation, influencing its interactions with biological targets . Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 155.60 g/mol |
| SMILES Notation | OC[C@H]1C[C@@H](CN1)F.Cl |
| Chiral Centers | 2 (2R, 4S) |
| Hydrogen Bond Donors/Acceptors | 2 / 3 |
The fluorine atom enhances electronegativity, while the hydroxymethyl group participates in hydrogen bonding, critical for solubility and target binding.
Physicochemical Properties
Synthesis and Industrial Production
Synthetic Pathways
The synthesis involves multi-step processes to achieve stereochemical fidelity:
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Ring Formation: Cyclization of γ-aminobutyric acid derivatives to generate the pyrrolidine backbone.
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Fluorination: Electrophilic fluorination at the 4-position using reagents like Selectfluor®.
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Hydroxymethylation: Introduction of the methanol group via nucleophilic substitution.
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Salt Formation: Reaction with HCl to yield the hydrochloride salt .
Industrial-scale production employs continuous flow reactors to optimize yield (>80%) and minimize impurities.
Applications in Drug Development
Intermediate in API Synthesis
The compound is a key precursor in synthesizing:
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Kinase Inhibitors: For cancer therapy.
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Antiviral Agents: Structural analogs show activity against RNA viruses.
Biochemical Research
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Protease Binding Studies: Used to map active sites in serine proteases .
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Isotopic Labeling: Deuterated forms aid metabolic pathway tracing.
| Parameter | Specification |
|---|---|
| Hazard Statements | H302, H315, H319, H335 |
| Precautionary Measures | P261, P280, P305+P351+P338 |
| Storage | Inert atmosphere, 2–8°C |
Skin contact and inhalation require immediate rinsing; medical attention is advised for ingestion .
Comparison with Structural Analogs
| Compound | CAS Number | Key Differences |
|---|---|---|
| (2S,4S)-4-Fluoropyrrolidin-2-ylmethanol | 623583-08-4 | Opposite stereochemistry at C2 |
| (2R,7aS)-2-Fluorohexahydro-1H-pyrrolizin | 2097518-76-6 | Larger ring size (7-membered) |
| 3-Fluoropiperidine | 1480-72-6 | Six-membered ring; no hydroxymethyl group |
The (2R,4S) configuration confers superior enzymatic binding compared to analogs.
Future Perspectives
Ongoing research focuses on:
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Optimizing Bioavailability: Prodrug formulations to enhance oral absorption.
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Targeted Delivery: Nanoparticle carriers for CNS applications.
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Green Chemistry: Solvent-free synthesis to reduce environmental impact.
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